(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine chemical structure properties
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine chemical structure properties
An In-depth Technical Guide to (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine: A Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The focus is on the core chemical properties, synthetic methodologies, reactivity, and potential applications of this versatile scaffold.
Core Chemical and Physical Properties
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine belongs to the 2-aminothiazole class of compounds, a structural motif present in numerous biologically active molecules and FDA-approved drugs.[1] The presence of a bromine atom at the 5-position and a methyl group at the 4-position, along with a methanamine substituent at the 2-position, provides a unique combination of reactivity and structural features for further chemical modification.
Structural and Physicochemical Data
The fundamental properties of a compound are critical for its application in drug discovery, influencing factors such as solubility, permeability, and target binding. The data presented below are a combination of information from chemical suppliers and computationally predicted values.
| Property | Value | Source(s) |
| IUPAC Name | (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine | |
| Synonyms | (5-bromothiazol-2-yl)methanamine (with methyl at C4) | [2] |
| CAS Number | 716315-35-4 (for the non-methylated analog) | [2] |
| Molecular Formula | C₅H₇BrN₂S | |
| Molecular Weight | 207.09 g/mol | |
| Appearance | Solid (Predicted) | |
| Predicted Density | 1.75±0.1 g/cm³ | |
| Predicted Boiling Point | 298.3±23.0 °C at 760 mmHg | |
| Predicted Flash Point | 134.2±22.6 °C | |
| Predicted pKa | 7.5 (most basic) | |
| Predicted logP | 1.85 | |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
| SMILES | CC1=C(Br)SC(=N1)CN | |
| InChI Key | (Predicted) |
Synthesis and Spectroscopic Characterization
The synthesis of substituted 2-aminothiazoles is well-established in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[3] A plausible synthetic route to (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine can be devised based on these classical reactions, followed by functional group manipulations.
Proposed Synthetic Workflow
A logical synthetic pathway would involve the initial formation of a protected aminomethylthiazole core, followed by bromination at the electron-rich 5-position.
Caption: Proposed synthetic route to (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine.
Experimental Protocol (Hypothetical)
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Synthesis of 2-(chloromethyl)-4-methylthiazole: Thioacetamide and 1,3-dichloroacetone are refluxed in a suitable solvent like ethanol to yield the thiazole core.
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Protection of the amine: The resulting 2-(chloromethyl)-4-methylthiazole is reacted with potassium phthalimide (Gabriel synthesis) to form the protected amine, 2-((4-methylthiazol-2-yl)methyl)isoindoline-1,3-dione.
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Bromination: The protected thiazole is then treated with an electrophilic brominating agent such as N-Bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride to introduce the bromine atom at the 5-position. The 5-position of the thiazole ring is susceptible to electrophilic substitution.
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Deprotection: The final step involves the removal of the phthalimide protecting group using hydrazine hydrate in ethanol to yield the target primary amine, (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm. - A singlet for the methylene protons (CH₂) adjacent to the amine, around δ 3.8-4.2 ppm. - A broad singlet for the amine protons (NH₂), which is exchangeable with D₂O, around δ 1.5-2.5 ppm. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 15-20 ppm. - A signal for the methylene carbon (CH₂) around δ 40-45 ppm. - A signal for the C4 carbon of the thiazole ring around δ 145-150 ppm. - A signal for the C5 carbon (bearing the bromine) around δ 110-115 ppm. - A signal for the C2 carbon of the thiazole ring around δ 165-170 ppm. |
| IR (cm⁻¹) | - N-H stretching of the primary amine around 3300-3500 cm⁻¹. - C-H stretching of the methyl and methylene groups around 2850-3000 cm⁻¹. - C=N stretching of the thiazole ring around 1600-1650 cm⁻¹. - C-Br stretching in the lower frequency region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns involving the loss of the aminomethyl group or cleavage of the thiazole ring. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine is dictated by the interplay of its functional groups, making it a valuable building block for creating diverse chemical libraries.
Key Reactive Sites and Derivatization Strategies
The primary amine and the bromo substituent are the main handles for further chemical modifications. The 2-aminothiazole scaffold itself is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][8][9]
Caption: Key reactive sites and potential derivatization pathways.
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2-Methanamine Group: The primary amine is nucleophilic and can readily undergo acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents. These modifications can be used to modulate the compound's physicochemical properties and to probe interactions with biological targets.
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5-Bromo Group: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of aryl, heteroaryl, alkyl, and other groups at this position, significantly expanding the accessible chemical space.
Potential as a Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a key component of many compounds with demonstrated pharmacological activity.[1][9]
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Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[8][9] The ability to easily diversify the substituents on the (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine core makes it an attractive starting point for the development of new anti-infective agents.
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Anticancer Agents: Numerous 2-aminothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[7][11] The scaffold can be elaborated to design inhibitors of kinases, tubulin polymerization, and other cancer-related targets.
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CNS Agents: The thiazole nucleus is also present in compounds with activity in the central nervous system, suggesting potential applications in the treatment of neurological disorders.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine is not widely available, general precautions for handling halogenated heterocyclic amines should be followed. Information from related compounds suggests the following:[12][13][14][15]
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Hazard Classifications: Likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or under a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine represents a promising and versatile chemical scaffold for drug discovery and development. Its combination of a biologically active 2-aminothiazole core with two distinct points for chemical modification—the primary amine and the bromo substituent—provides a powerful platform for generating diverse libraries of compounds. While further experimental characterization is needed, the established chemistry and pharmacology of related compounds strongly support its potential for the development of novel therapeutic agents across a range of disease areas.
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